molecular formula C18H10N4O3S2 B2647245 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1203277-47-7

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2647245
CAS No.: 1203277-47-7
M. Wt: 394.42
InChI Key: FUNZIFYQJNEFJG-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and thiazole intermediates, which are then coupled with a furan ring through a series of condensation and cyclization reactions. The final step involves the formation of the isoxazole ring and the attachment of the carboxamide group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with benzo[d]thiazole, thiazole, furan, and isoxazole rings. Examples include:

  • N-(benzo[d]thiazol-2-yl)thiazole-2-carboxamide
  • 5-(furan-2-yl)isoxazole-3-carboxamide
  • Benzo[d]thiazole-2-carboxamide

Uniqueness

What sets N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This structural complexity may enhance its ability to interact with a variety of targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O3S2/c23-16(11-8-14(25-22-11)13-5-3-7-24-13)21-18-20-12(9-26-18)17-19-10-4-1-2-6-15(10)27-17/h1-9H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNZIFYQJNEFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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